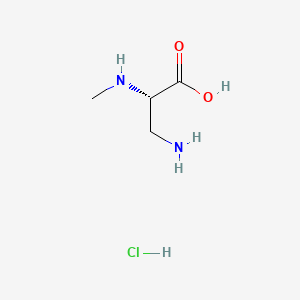
3-Amino-N-methylalanine Monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-methylalanine Monohydrochloride is a biochemical used for proteomics research . It has a molecular formula of C4H11ClN2O2 and a molecular weight of 154.594 .
Molecular Structure Analysis
The molecular structure of 3-Amino-N-methylalanine Monohydrochloride is based on its molecular formula, C4H11ClN2O2 .Physical And Chemical Properties Analysis
3-Amino-N-methylalanine Monohydrochloride has a molecular weight of 154.59534 and a molecular formula of C4H11ClN2O2 .Scientific Research Applications
Proteomics Research
3-Amino-N-methylalanine Monohydrochloride is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound serves as a biochemical tool that can help in the identification and quantification of proteins, as well as in the study of protein-protein interactions, post-translational modifications, and the complex dynamics of biological systems.
Analytical Methods for Neurotoxins
The compound is used in the development of analytical methods for detecting and quantifying neurotoxins like β-N-methylamino-L-alanine (BMAA) . BMAA is a cyanotoxin linked to neurodegenerative diseases, and precise detection methods are crucial for assessing human health risks. The compound aids in establishing accurate assays for such environmental toxins.
Nanomaterials in Microalgae Biotechnology
In the field of microalgae biotechnology, 3-Amino-N-methylalanine Monohydrochloride is applied in conjunction with nanomaterials to enhance the production of algal biomass and valuable metabolites . This includes improving photosynthetic efficiency and the bioactivity of microalgal metabolites, which are essential for sustainable production in various industrial applications.
Environmental Science
This compound is significant in environmental science, particularly in studies related to environmental neurotoxins . It helps in understanding the biogeography and impact of toxins like BMAA, which are found in diverse ecosystems and can accumulate in food sources, affecting human health and the environment.
Medical Research
3-Amino-N-methylalanine Monohydrochloride plays a role in medical research, especially in proteomics studies that contribute to the understanding of diseases at the molecular level . It’s used for research purposes to explore the relationships between non-protein amino acids and secondary metabolites, which can have implications for disease mechanisms and treatments.
Food Science
In food science, the compound is involved in the analysis of food sources for the presence of toxins like BMAA . This is crucial for food safety, as such toxins can bioaccumulate in seafood and represent a risk to consumers. The compound aids in the development of methods to ensure the safety and quality of food products.
Safety and Hazards
properties
IUPAC Name |
(2S)-3-amino-2-(methylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-3(2-5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZJUNUBLHLFOR-DFWYDOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-methylalanine Monohydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-DIMETHYL-3-(METHOXYBENZENESULFONYLOXYMETHYL)DIHYDRO-2-[3H]-FURANONE](/img/no-structure.png)


![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)
![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)